

Application Notes and Protocols for AsF₅ in Ion Implantation

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Compound of Interest

Compound Name: Arsenic pentafluoride

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Introduction to AsF₅ in Ion Implantation

Arsenic pentafluoride (AsF₅) is a gaseous source material used for n-type doping of semiconductor materials through ion implantation. In this process, AsF₅ is ionized, and the resulting arsenic ions (primarily As⁺) are accelerated and implanted into a substrate, typically a silicon wafer. This technique allows for precise control over the dopant concentration and depth profile, which is crucial for the fabrication of modern electronic devices. Ion implantation is a fundamental process in the manufacturing of integrated circuits (ICs), enabling the creation of p-n junctions, source/drain extensions, and channel engineering in transistors.[1][2] The primary advantage of ion implantation over diffusion techniques is the ability to precisely control the dose and energy of the implanted ions, leading to highly uniform and reproducible doping profiles.[3]

Following implantation, a high-temperature annealing step is essential to repair the crystal lattice damage caused by the energetic ions and to electrically activate the implanted arsenic atoms, allowing them to become charge carriers within the semiconductor.[4][5] Rapid thermal annealing (RTA) is a commonly used technique for this purpose, as it provides rapid heating and cooling cycles that minimize dopant diffusion.[6]

Key Applications of AsF₅ Ion Implantation

The primary application of AsF₅ in ion implantation is the formation of n-type regions in semiconductor devices. Specific applications include:

- **Source and Drain Formation in CMOS Devices:** Creating highly doped n-type source and drain regions in NMOS transistors.
- **Channel Engineering:** Precise doping of the transistor channel to adjust the threshold voltage (V_t).
- **Buried Layers:** Formation of deep, highly doped layers for device isolation or as a collector in bipolar transistors.
- **Shallow Junction Formation:** Low-energy implantation is used to create ultra-shallow junctions required for advanced, scaled-down CMOS technologies.^{[7][8]}

Experimental Protocols

This section outlines a general experimental protocol for n-type doping of silicon wafers using AsF₅ in an ion implanter.

Wafer Preparation

- **Substrate:** Start with a p-type silicon wafer of the desired orientation (e.g., <100>) and resistivity.
- **Cleaning:** Perform a standard RCA clean or equivalent procedure to remove any organic and inorganic contaminants from the wafer surface.
- **Masking:** If selective doping is required, a masking layer (e.g., photoresist or silicon dioxide) is patterned on the wafer surface to define the areas to be implanted.

Ion Implantation

The ion implantation process is carried out in a high-vacuum environment to prevent ion scattering and contamination.

- **Ion Source:** Introduce AsF₅ gas into the ion source chamber of the implanter. The gas molecules are ionized by a high-energy electron beam, creating a plasma containing various

ion species, including As^+ .

- **Ion Extraction and Mass Analysis:** An electric field extracts the positive ions from the plasma. A mass analyzer magnet then separates the desired As^+ ions from other species based on their mass-to-charge ratio.
- **Acceleration:** The selected As^+ ions are accelerated to the desired energy by a high-voltage potential. The ion energy determines the penetration depth of the dopant.
- **Implantation:** The high-energy ion beam is scanned across the surface of the silicon wafer to ensure a uniform implantation dose. The dose, or the number of ions implanted per unit area, is precisely controlled by measuring the ion beam current over time.

A schematic of the ion implantation process is shown below:



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Figure 1: General workflow of AsF_5 ion implantation.

Post-Implantation Annealing

After implantation, the wafer undergoes a thermal annealing process to activate the dopants and repair the crystal lattice.

- **Method:** Rapid Thermal Annealing (RTA) is commonly used. The wafer is rapidly heated to a high temperature (e.g., 900-1100°C) for a short duration (e.g., 10-60 seconds) in an inert atmosphere (e.g., nitrogen or argon).

- **Parameters:** The annealing temperature and time are critical parameters that affect the dopant activation, diffusion, and the extent of defect removal. These parameters need to be optimized for the specific application.

Characterization

The electrical and physical properties of the implanted layer are characterized using various techniques:

- **Sheet Resistance (R_s):** Measured using a four-point probe to determine the electrical conductivity of the doped layer.
- **Carrier Concentration and Mobility:** Determined by Hall effect measurements, which provide information on the number of active charge carriers and their mobility.[\[9\]](#)
- **Dopant Profile:** Secondary Ion Mass Spectrometry (SIMS) is used to measure the depth distribution of the implanted arsenic atoms.[\[10\]](#)
- **Crystal Quality:** Transmission Electron Microscopy (TEM) can be used to analyze the crystal structure and identify any residual defects after annealing.

Quantitative Data

The following tables provide illustrative data for arsenic ion implantation in silicon. While the specific values may vary when using an AsF_5 source due to the presence of fluorine, these tables serve as a general guideline for the expected trends. The actual process parameters should be determined experimentally for a specific application.

Table 1: Illustrative Arsenic Implantation Parameters and Resulting Junction Depths in Silicon

Ion Energy (keV)	Dose (ions/cm ²)	Projected Range (Rp) (nm)	Straggle (ΔR_p) (nm)	Approximate Junction Depth (Xj) (nm)
10	1 x 10 ¹⁵	10	4	25
50	1 x 10 ¹⁵	35	13	70
100	1 x 10 ¹⁵	60	22	120
200	1 x 10 ¹⁵	110	40	220

Note: Junction depth is highly dependent on the subsequent annealing process due to diffusion.

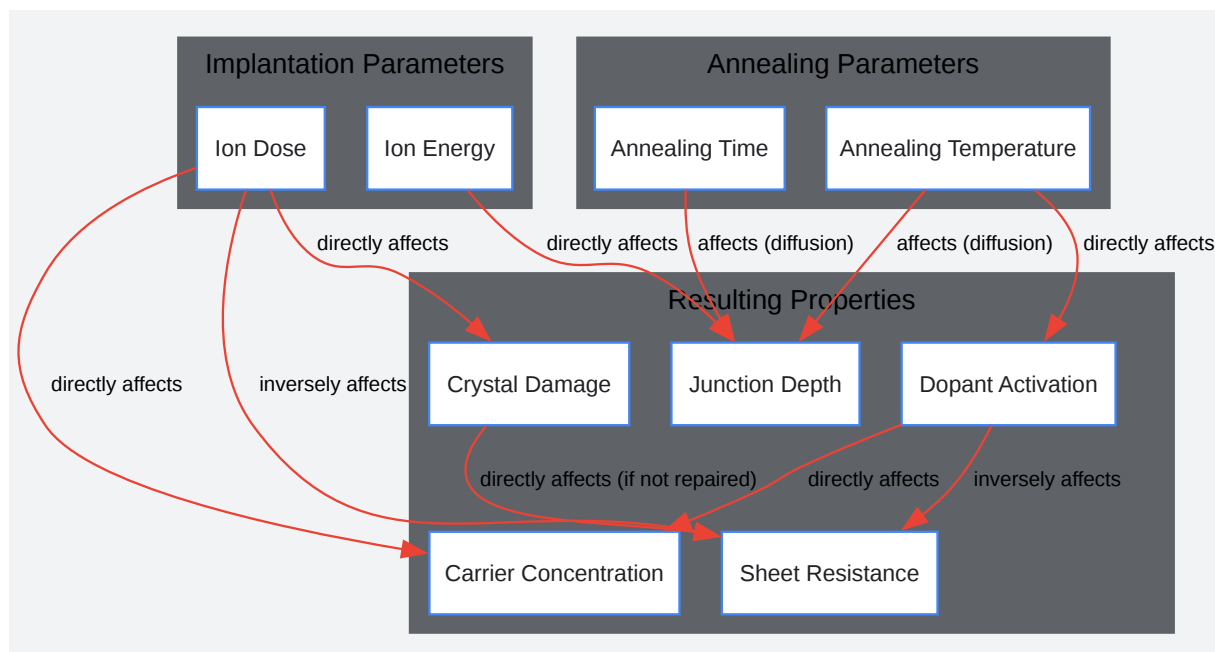
Table 2: Illustrative Sheet Resistance and Carrier Concentration for Arsenic Implantation in Silicon after Rapid Thermal Annealing

Ion Energy (keV)	Dose (ions/cm ²)	Annealing Conditions	Sheet Resistance (Ω/sq)	Peak Carrier Concentration (cm ⁻³)
50	5 x 10 ¹⁴	1000°C, 30s	150 - 200	~1 x 10 ²⁰
50	1 x 10 ¹⁵	1050°C, 20s	80 - 120	~2 x 10 ²⁰
100	1 x 10 ¹⁵	1050°C, 20s	100 - 150	~1.5 x 10 ²⁰
100	5 x 10 ¹⁵	1100°C, 10s	30 - 50	>5 x 10 ²⁰

Note: These are representative values. The actual results will depend on the specific implanter, annealing system, and wafer properties.

Logical Relationships in Ion Implantation

The key relationships between the process parameters and the resulting properties of the doped layer can be visualized as follows:



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Figure 2: Key parameter relationships in ion implantation.

Conclusion

AsF₅ serves as a viable gaseous source for arsenic ion implantation, a cornerstone technology in semiconductor manufacturing. The precise control over doping profiles afforded by this technique is essential for the fabrication of high-performance electronic devices. Successful implementation of AsF₅-based doping requires careful optimization of ion implantation parameters (energy and dose) and subsequent annealing conditions (temperature and time) to achieve the desired electrical characteristics and to effectively remove process-induced crystal damage. The data and protocols presented here provide a foundational understanding for researchers and professionals working with this technology.

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